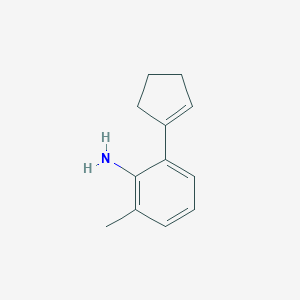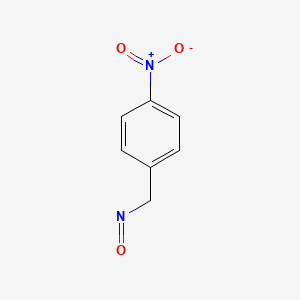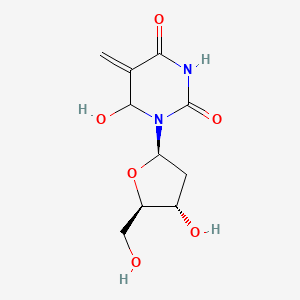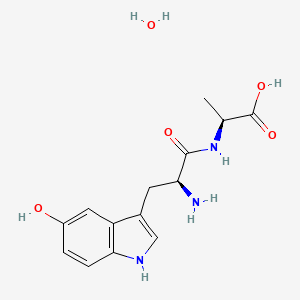![molecular formula C10H26Cl2Si2Sn B14238854 [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] CAS No. 355018-29-0](/img/structure/B14238854.png)
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon and tin atoms within its molecular structure
准备方法
The synthesis of [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] typically involves the reaction of dichlorostannane with ethyl(dimethyl)silane in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like toluene or hexane to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
化学反应分析
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced silicon-tin compounds.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-tin oxides, while reduction could produce silicon-tin hydrides.
科学研究应用
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organotin compounds. Its unique structure makes it valuable in studying the reactivity and bonding of silicon and tin atoms.
Biology: Research is ongoing to explore its potential biological activity, including its interactions with biomolecules and possible applications in drug development.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the context of its ability to interact with biological systems.
Industry: It is used in the development of advanced materials, such as coatings and composites, due to its ability to enhance the properties of these materials.
作用机制
The mechanism by which [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] exerts its effects involves interactions at the molecular level. The silicon and tin atoms within the compound can form bonds with other elements, leading to various chemical transformations. These interactions are influenced by the electronic and steric properties of the compound, which determine its reactivity and selectivity in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
相似化合物的比较
[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, tris(trimethylsilyl)silane offers unique reactivity due to its silicon-hydrogen bonds.
Bis-PEG-18 methyl ether dimethyl silane: Commonly used in cosmetics, this compound is valued for its moisturizing and conditioning properties.
Dimethylsilanediol: Another organosilicon compound, dimethylsilanediol is used in various industrial applications, including as a precursor for silicone polymers.
The uniqueness of [(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane] lies in its combination of silicon and tin atoms, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds .
属性
CAS 编号 |
355018-29-0 |
|---|---|
分子式 |
C10H26Cl2Si2Sn |
分子量 |
392.10 g/mol |
IUPAC 名称 |
[dichloro-[[ethyl(dimethyl)silyl]methyl]stannyl]methyl-ethyl-dimethylsilane |
InChI |
InChI=1S/2C5H13Si.2ClH.Sn/c2*1-5-6(2,3)4;;;/h2*2,5H2,1,3-4H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
PFGWIGVWCBXKFG-UHFFFAOYSA-L |
规范 SMILES |
CC[Si](C)(C)C[Sn](C[Si](C)(C)CC)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)


![Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)](/img/structure/B14238795.png)

![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)

![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)



![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
